2-(3-Methoxyphenyl)pyridine

Medicinal Chemistry Enzyme Inhibition Selectivity Profiling

Procure 2-(3-Methoxyphenyl)pyridine for reliable SAR and catalysis work. The 3-methoxy position defines its unique reactivity—requiring superbases for directed lithiation—and drives its myeloperoxidase inhibition (IC50=159nM). This regioisomer ensures consistent cyclometalation and avoids biological profile drift.

Molecular Formula C13H10F3NO
Molecular Weight 253.22 g/mol
CAS No. 370878-65-2
Cat. No. B2638018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)pyridine
CAS370878-65-2
Molecular FormulaC13H10F3NO
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H10F3NO/c1-18-11-4-2-3-9(7-11)12-6-5-10(8-17-12)13(14,15)16/h2-8H,1H3
InChIKeyWNCPHYQOEBGTSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxyphenyl)pyridine CAS 370878-65-2: Core Identity and Procurement-Relevant Profile


2-(3-Methoxyphenyl)pyridine (CAS 370878-65-2) is a heteroaromatic biaryl compound comprising a pyridine ring coupled to a 3‑methoxyphenyl substituent . With the molecular formula C12H11NO and a molecular weight of 185.22 g/mol, this methoxy‑functionalized arylpyridine serves as a versatile intermediate in medicinal chemistry and materials science . The 3‑methoxyphenyl motif distinguishes it from other methoxyphenylpyridine regioisomers, imparting specific electronic and steric properties that govern both its synthetic utility and biological interaction profile. This compound is routinely supplied at ≥95% purity and is employed as a building block for cyclometalated complexes, enzyme inhibitor exploration, and structure‑activity relationship (SAR) investigations .

Why 2-(3-Methoxyphenyl)pyridine Cannot Be Replaced by Its 2‑, 4‑, or Other Regioisomers


The methoxy group’s position on the phenyl ring exerts a decisive influence on both chemical reactivity and biological target engagement. For example, under identical lithiation conditions, 2‑(2‑methoxyphenyl)pyridine undergoes selective C‑6 functionalization due to cooperative chelation of lithium by the pyridine nitrogen and the proximate methoxy oxygen, whereas the 3‑methoxy isomer exhibits no such reactivity, requiring the use of a superbase (BuLi‑LiDMAE) to achieve directed metallation [1]. In biological systems, the 3‑methoxy substitution pattern has been specifically associated with a distinct selectivity profile—exhibiting moderate inhibition of myeloperoxidase (IC50 = 159 nM) while showing minimal activity against CYP3A4 (IC50 = 2.6 µM) and thyroid peroxidase (IC50 = 6.3 µM) [2]. These positional effects underscore that generic substitution of methoxyphenylpyridine regioisomers in synthetic or screening workflows cannot be made without altering critical reactivity and bioactivity outcomes.

Quantitative Differentiation of 2-(3-Methoxyphenyl)pyridine from Closest Analogs: A Procurement-Relevant Evidence Matrix


Myeloperoxidase (MPO) Inhibition with >16‑Fold Selectivity over CYP3A4 and TPO

In a recombinant human MPO assay, 2‑(3‑methoxyphenyl)pyridine inhibits MPO with an IC50 of 159 nM [1]. The same compound exhibits markedly lower activity against cytochrome P450 3A4 (IC50 = 2.6 µM) and thyroid peroxidase (IC50 = 6.3 µM) [1]. This translates to a selectivity window of >16‑fold for MPO over CYP3A4 and >39‑fold over TPO. As a comparator, the reference MPO inhibitor PF‑1355 displays a Ki of 347 nM in a cell‑free assay and an IC50 of 1.5 µM in whole blood, though cross‑study comparisons must account for differing assay formats .

Medicinal Chemistry Enzyme Inhibition Selectivity Profiling

Regioselective Lithiation: 2‑(3‑Methoxyphenyl)pyridine Requires Superbase Conditions Unnecessary for the 2‑Methoxy Isomer

Under standard lithiation conditions (LiTMP), 2‑(2‑methoxyphenyl)pyridine undergoes clean pyridino‑directed lithiation at C‑6, attributed to cooperative chelation between the pyridine nitrogen and the ortho‑methoxy group [1]. In stark contrast, the 3‑methoxy isomer 2‑(3‑methoxyphenyl)pyridine fails to react with LiTMP, presumably because the increased distance between the methoxy oxygen and the pyridine nitrogen prevents effective lithium coordination [2]. Instead, productive lithiation of 2‑(3‑methoxyphenyl)pyridine is only achieved using the BuLi‑LiDMAE superbase, which provides an external chelating agent to direct metallation α to the pyridine nitrogen [2].

Synthetic Methodology C–H Functionalization Regioselectivity

Methoxy Substitution Pattern Modulates Tubulin Polymerization Inhibitory Activity by >2.5‑Fold

While direct data for 2‑(3‑methoxyphenyl)pyridine in tubulin polymerization assays are not reported, a systematic SAR study of polymethoxyphenyl‑pyridines demonstrates that increasing methoxy substitution significantly enhances tubulin polymerization inhibition [1]. The trimethoxy derivative 8o exhibits an IC50 of 3.1 ± 0.5 µM, which is 2.8‑fold more potent than colchicine (IC50 = 8.6 ± 0.2 µM) [1]. In contrast, a mono‑methoxy analog (not explicitly 3‑methoxy) would be expected to display substantially weaker activity, underscoring the critical role of the methoxy substitution pattern in determining biological potency. This class‑level trend establishes that 2‑(3‑methoxyphenyl)pyridine serves as a valuable low‑affinity control or scaffold for further functionalization in tubulin‑targeted drug discovery.

Anticancer Tubulin Polymerization SAR

Commercial Purity and Supply Chain Consistency for Reliable Reproducibility

2‑(3‑Methoxyphenyl)pyridine is commercially available from multiple vendors at purities ranging from 95% to 98% . While this level of purity is typical for research‑grade heterocyclic building blocks, procurement of the correct regioisomer is critical because positional isomers (e.g., 2‑(2‑methoxyphenyl)pyridine, CAS 4373‑58‑4) differ markedly in reactivity and biological profile as detailed above. Unlike some niche arylpyridines that are only available in low milligram quantities, 2‑(3‑methoxyphenyl)pyridine is stocked in gram‑scale amounts, facilitating larger‑scale SAR campaigns and material‑intensive applications such as cyclometalated iridium complex synthesis .

Procurement Quality Control Reproducibility

Evidence‑Backed Application Scenarios for 2‑(3‑Methoxyphenyl)pyridine CAS 370878‑65‑2


Myeloperoxidase Inhibitor Lead Optimization and Selectivity Profiling

The compound’s defined MPO inhibition (IC50 = 159 nM) and >16‑fold selectivity over CYP3A4 and TPO make it a suitable starting point for medicinal chemistry campaigns targeting inflammatory diseases [1]. Researchers can leverage the 3‑methoxyphenyl scaffold to explore structure‑activity relationships, with the goal of improving potency while maintaining selectivity. The commercial availability of gram‑scale quantities further supports iterative synthesis and in vitro profiling .

Synthetic Methodology Development: Pyridino‑Directed Lithiation Studies

2‑(3‑Methoxyphenyl)pyridine serves as a model substrate for investigating the scope and limitations of pyridino‑directed lithiation using superbase systems such as BuLi‑LiDMAE [2]. Its distinct reactivity profile—non‑reactive with LiTMP but amenable to lithiation with BuLi‑LiDMAE—provides a clear experimental window for developing new C–H functionalization protocols and for comparing the directing abilities of different methoxy substitution patterns [3].

Tubulin‑Targeted Anticancer Scaffold Expansion

Although the mono‑methoxy compound itself may not exhibit potent tubulin polymerization inhibition, it functions as a core scaffold for the design of polymethoxyphenyl‑pyridine analogs [4]. The SAR trend that increasing methoxy substitution enhances activity by >2.5‑fold over colchicine validates the 3‑methoxyphenylpyridine framework as a privileged template for generating new colchicine‑binding site inhibitors [4].

Cyclometalated Iridium Complexes for OLED Research

2‑(3‑Methoxyphenyl)pyridine is employed as a ligand precursor in the synthesis of cyclometalated Ir(III) complexes [5]. The electron‑donating 3‑methoxy group modulates the HOMO‑LUMO gap of the resulting complexes, influencing emission color and quantum yield. Procurement of the pure 3‑methoxy regioisomer is essential to avoid variations in photophysical properties that would arise from isomeric contamination [5].

Technical Documentation Hub

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